3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide
Overview
Description
3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide: is a chemical compound with the molecular formula C₁₃H₁₇ClN₂O₃S and a molecular weight of 316.8 g/mol . This compound is characterized by the presence of a chloro group, a pyrrolidine sulfonyl group, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide typically involves the following steps:
Formation of the Pyrrolidine Sulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride to form the pyrrolidine sulfonyl intermediate.
Coupling with 3-chloropropanoyl Chloride: The intermediate is then reacted with 3-chloropropanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Sulfoxides or sulfones can be formed from the oxidation of the sulfonyl group.
Hydrolysis Products: Carboxylic acids and amines are the primary products of hydrolysis reactions.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Proteomics Research: It is used in proteomics research to study protein interactions and functions.
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chloro group can also participate in interactions with hydrophobic pockets, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide: This compound has an additional chloro group on the phenyl ring, which can influence its reactivity and binding properties.
3-chloro-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide: This compound is structurally similar but may have different reactivity due to the presence of the pyrrolidinyl group.
Uniqueness: The unique combination of the chloro group, pyrrolidine sulfonyl group, and phenyl ring in 3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide provides it with distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-chloro-N-(3-pyrrolidin-1-ylsulfonylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c14-7-6-13(17)15-11-4-3-5-12(10-11)20(18,19)16-8-1-2-9-16/h3-5,10H,1-2,6-9H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBWQKDGFNJGDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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